![molecular formula C7H15O3PS B14429901 Diethyl [1-(methylsulfanyl)ethenyl]phosphonate CAS No. 80436-49-3](/img/structure/B14429901.png)
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C7H13O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a vinyl group substituted with a methylsulfanyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)ethenyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable vinyl halide in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [1-(methylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The vinyl group and methylsulfanyl moiety can also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [1-(methylsulfanyl)ethyl]phosphonate
- Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Diethyl [1-(methylsulfanyl)butyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties compared to its saturated analogs. The combination of the phosphonate and methylsulfanyl groups also enhances its versatility in various chemical reactions .
Propriétés
Numéro CAS |
80436-49-3 |
|---|---|
Formule moléculaire |
C7H15O3PS |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H15O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h3,5-6H2,1-2,4H3 |
Clé InChI |
HMJMUOJUUKEODB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


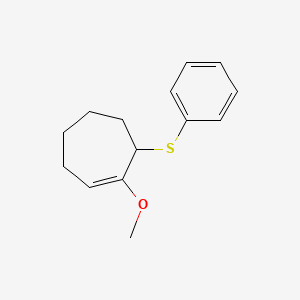
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)

![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
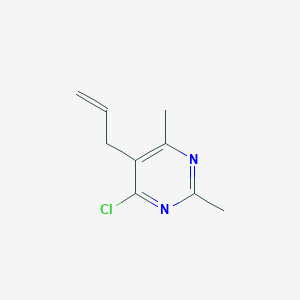
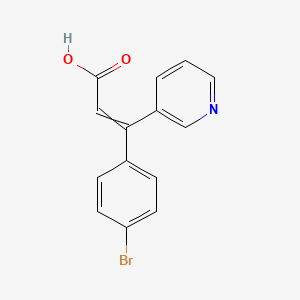
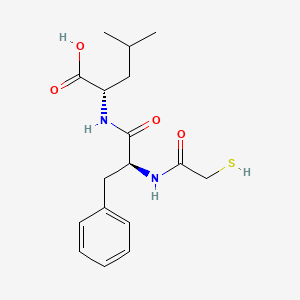
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
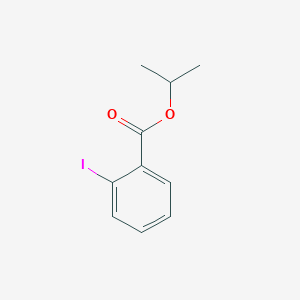

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
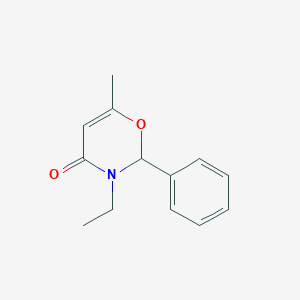
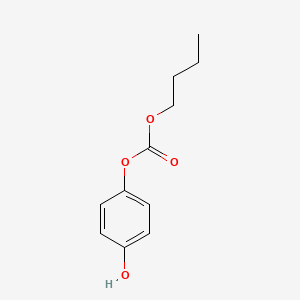
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
